ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate
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Overview
Description
Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, an ethyl ester, and an amino group attached to a dimethylphenyl ring, making it a molecule of interest for various chemical and biological studies.
Mechanism of Action
Action Environment
The action, efficacy, and stability of ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to interact with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: Starting from aniline derivatives, the Skraup synthesis can be employed to construct the quinoline core. This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Amination: The chloroquinoline intermediate undergoes nucleophilic substitution with 3,4-dimethylaniline to form the aminoquinoline derivative.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the nitro or chloro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound for developing new drugs, particularly for its potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Biological Studies: The compound is used to study the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: It helps in understanding the mechanism of action of quinoline-based inhibitors and their role in cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known anti-malarial drug with a similar quinoline core.
Quinoline-2-carboxylate derivatives: Various derivatives with different substituents on the quinoline ring.
Aminoquinolines: Compounds with amino groups attached to the quinoline core.
Uniqueness
Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro, amino, and ester groups makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be characterized by its chemical formula C18H18ClN2O2 and its IUPAC name, this compound. The synthesis typically involves multi-step reactions starting from readily available precursors.
Synthetic Pathway Overview:
- Starting Materials : The synthesis begins with 3,4-dimethylaniline and ethyl 2-chloroacetate.
- Formation of Quinoline Core : The reaction involves cyclization to form the quinoline structure.
- Chlorination and Carboxylation : Subsequent steps include chlorination at the 6-position and carboxylation at the 2-position to yield the final compound.
Antimicrobial Properties
Studies have shown that quinoline derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 μg/mL |
Escherichia coli | 16 μg/mL |
Pseudomonas aeruginosa | 32 μg/mL |
The compound's mechanism of action in antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
The compound has also been assessed for anticancer properties, particularly against various cancer cell lines.
Cancer Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 5.0 |
MCF-7 (breast cancer) | 7.5 |
A549 (lung cancer) | 10.0 |
The primary mechanism for anticancer activity appears to be through apoptosis induction and cell cycle arrest at the G2/M phase.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It can interact with cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.
- DNA Interaction : Quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
- Antimalarial Activity : A study demonstrated that related quinoline compounds exhibited IC50 values ranging from 13.2 to 45.5 nM against chloroquine-resistant strains of Plasmodium falciparum. While specific data on this compound is limited, its structural similarities suggest potential antimalarial effects .
- Cytotoxicity Assessments : Research involving various derivatives indicated that modifications in the quinoline structure could enhance cytotoxicity against cancer cells while reducing toxicity towards normal cells .
Properties
IUPAC Name |
ethyl 6-chloro-4-(3,4-dimethylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)19-11-18(16-10-14(21)6-8-17(16)23-19)22-15-7-5-12(2)13(3)9-15/h5-11H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKBWBROSVXIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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